molecular formula C22H29N3O4S B2390254 1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone CAS No. 878058-48-1

1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone

Cat. No. B2390254
CAS RN: 878058-48-1
M. Wt: 431.55
InChI Key: VZRNMKLHXWGYHS-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C22H29N3O4S and its molecular weight is 431.55. The purity is usually 95%.
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Scientific Research Applications

Hydrogen-Bonding Patterns in Enaminones

Studies have demonstrated the significance of hydrogen-bonding patterns in the synthesis and structural stabilization of compounds containing elements like pyrrolidin and azepan. For instance, Balderson et al. (2007) explored hydrogen-bonding interactions in enaminones, highlighting the role of intramolecular hydrogen bonds in forming stable crystal structures, which could be analogous to the interactions within "1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone" (Balderson et al., 2007).

Organocatalytic Synthesis of Spirooxindoles

Chen et al. (2009) described an enantioselective organocatalytic approach for synthesizing spiro[pyrrolidin-3,3'-oxindole] derivatives, which exhibit significant biological activities. This research suggests a potential pathway for the synthesis of complex molecules like "this compound" with high enantiopurity and structural diversity (Chen et al., 2009).

Photoinduced Oxidative Annulation

Zhang et al. (2017) demonstrated a photoinduced direct oxidative annulation process for synthesizing polyheterocyclic compounds without the need for transition metals and oxidants. This method could offer a novel approach to constructing the complex structure of "this compound" through environmentally friendly processes (Zhang et al., 2017).

Aminoacylation of Indoles and Pyrroles

Alford and Davies (2014) explored an effective method for the aminoacylation of indoles and pyrroles, creating a pathway for the synthesis of oxo-tryptamines and oxo-pyrroloethanamines. This research could provide insights into functionalizing "this compound" for potential biological applications (Alford & Davies, 2014).

properties

IUPAC Name

1-(azepan-1-yl)-2-[3-(2-oxo-2-pyrrolidin-1-ylethyl)sulfonylindol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c26-21(23-11-5-1-2-6-12-23)16-25-15-20(18-9-3-4-10-19(18)25)30(28,29)17-22(27)24-13-7-8-14-24/h3-4,9-10,15H,1-2,5-8,11-14,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRNMKLHXWGYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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